4-Metil-2-nitrofenol

Descripción general

Descripción

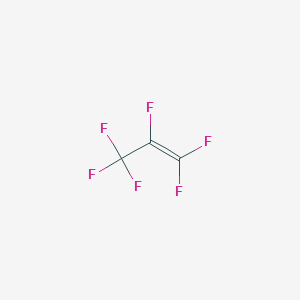

Estos compuestos contienen un anillo de benceno que lleva tanto un grupo hidroxilo como un grupo nitro en dos átomos de carbono del anillo diferentes . 2-Nitro-4-cresol es un sólido cristalino amarillo que se utiliza como intermedio en la producción de colorantes, pesticidas y otros productos químicos .

Aplicaciones Científicas De Investigación

2-Nitro-4-cresol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de colorantes y pigmentos.

Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluido su papel como precursor de otros compuestos biológicamente activos.

Medicina: Se están realizando investigaciones para explorar su posible uso en productos farmacéuticos.

Industria: Se utiliza en la producción de pesticidas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Nitro-4-cresol implica su interacción con varios objetivos moleculares. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares. Estas interacciones pueden conducir a la interrupción de los procesos celulares y la generación de especies reactivas de oxígeno, que pueden causar estrés oxidativo . Los efectos del compuesto están mediados a través de vías que involucran estrés oxidativo y daño celular.

Análisis Bioquímico

Biochemical Properties

It is known that nitrophenol derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Nitrophenol derivatives have been shown to have toxic effects on cells

Molecular Mechanism

Nitro compounds are known to have high dipole moments, which may influence their interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that nitrophenol derivatives can undergo photolysis, suggesting that the effects of 4-Methyl-2-nitrophenol may change over time

Dosage Effects in Animal Models

Nitrophenol derivatives have been shown to have toxic effects in animals

Metabolic Pathways

Nitroaromatic compounds, including nitrophenols, can be metabolized by microbes via aerobic, anaerobic, or dual pathways

Transport and Distribution

Nitrophenol derivatives are known to be distributed in particle, gaseous, and aqueous phases in the atmosphere

Métodos De Preparación

2-Nitro-4-cresol se puede sintetizar a través de varios métodos. Un método común implica la nitración del p-cresol (4-metilfenol) utilizando ácido nítrico. La reacción típicamente ocurre a bajas temperaturas para asegurar la selectividad y el rendimiento . Otro método implica la diazotización de la p-toluidina seguida de hidrólisis para formar p-cresol, que luego se nitra para producir 2-Nitro-4-cresol . La producción industrial a menudo emplea estos métodos debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

2-Nitro-4-cresol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas, como el uso de gas hidrógeno y un catalizador de paladio.

Reducción: El compuesto se puede reducir a 2-amino-4-cresol utilizando agentes reductores como hierro y ácido clorhídrico.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones con reactivos apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la nitración, gas hidrógeno para la reducción y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen 2-amino-4-cresol y otros cresoles sustituidos .

Comparación Con Compuestos Similares

2-Nitro-4-cresol es similar a otros nitrofenoles, como 2-Nitro-fenol y 4-Nitro-fenol. su estructura única, con un grupo nitro y un grupo metilo en el anillo de benceno, le confiere propiedades químicas y reactividad distintas. Otros compuestos similares incluyen 2-Nitro-4-metilfenol y o-Nitro-p-cresol . Estos compuestos comparten reactividad similar pero difieren en sus aplicaciones y efectos específicos.

Propiedades

IUPAC Name |

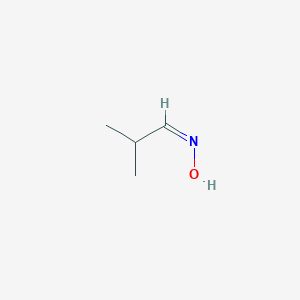

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

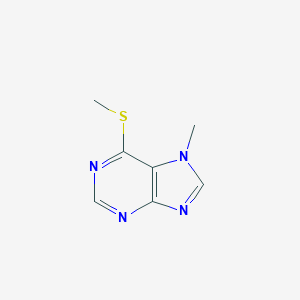

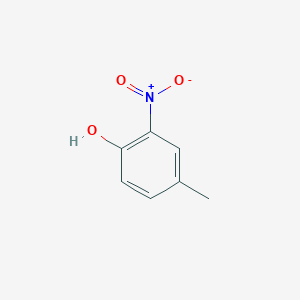

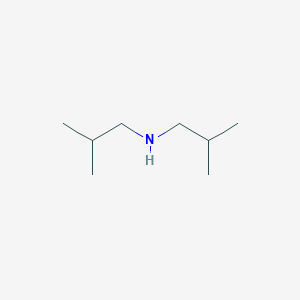

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methyl-2-nitrophenol?

A1: 4-methyl-2-nitrophenol has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques are useful for characterizing 4-methyl-2-nitrophenol?

A2: Several spectroscopic methods are valuable for studying 4-methyl-2-nitrophenol:

- UV-Vis Spectroscopy: Provides information on the electronic transitions within the molecule, particularly the presence of the nitrophenol chromophore, and aids in studying inclusion complexes. [, , , ]

- Infrared Spectroscopy (FTIR): Helps identify functional groups such as -OH and -NO2 and characterizes inclusion complexes. [, ]

- Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive technique used to measure the absorption cross-section of gas-phase molecules, including 4-methyl-2-nitrophenol, in the ultraviolet and visible range. [, ]

- Microwave Spectroscopy: Provides highly accurate structural information, including bond lengths and angles, and can determine rotational constants and barriers to internal rotation, as demonstrated with the methyl group in 4-methyl-2-nitrophenol. []

- Nuclear Magnetic Resonance (NMR): Can be used to determine the structure and purity of synthesized 4-methyl-2-nitrophenol and its derivatives. []

Q3: How does the methyl group in 4-methyl-2-nitrophenol influence its structure?

A3: The methyl group in 4-methyl-2-nitrophenol introduces internal rotation within the molecule. Microwave spectroscopy studies have determined the barrier to this rotation to be significantly higher than in similar molecules with only a hydroxyl or nitro group, highlighting the impact of both substituents on the molecule's dynamics. []

Q4: How does 4-methyl-2-nitrophenol contribute to atmospheric chemistry?

A4: 4-Methyl-2-nitrophenol is an important component of brown carbon aerosols formed from biomass burning. [] Its photolysis in the atmosphere is a source of hydroxyl (OH) radicals, key oxidants in the troposphere. [, ] Additionally, it absorbs near-ultraviolet radiation, which can influence the photolysis rates of other atmospheric compounds like ozone (O3) and nitrogen dioxide (NO2). []

Q5: What are the atmospheric sources of 4-methyl-2-nitrophenol?

A5: 4-Methyl-2-nitrophenol can be directly emitted into the atmosphere from sources like biomass burning. [] It can also be formed in the atmosphere through the reaction of hydroxyl radicals with m-cresol and p-cresol. [, ] Additionally, it is formed during the ozone-mediated nitration of 4-chlorotoluene and 4-bromotoluene with nitrogen dioxide. []

Q6: How is 4-methyl-2-nitrophenol degraded in the atmosphere?

A6: The primary atmospheric removal process for 4-methyl-2-nitrophenol is photolysis, which is faster than its reaction with OH radicals. [, ] This photodegradation can lead to the formation of nitrous acid (HONO). []

Q7: What is the environmental impact of 4-methyl-2-nitrophenol?

A7: 4-Methyl-2-nitrophenol contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Studies have shown its presence in rainwater, indicating its contribution to wet deposition processes. [] Nitrophenols, in general, are known for their phytotoxic properties. []

Q8: How does the presence of both a nitro and a hydroxyl group influence the reactivity of 4-methyl-2-nitrophenol?

A8: The nitro and hydroxyl groups in 4-methyl-2-nitrophenol significantly influence its reactivity:

- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the nitro group deactivates it. The position of the methyl group further influences the regioselectivity of these reactions. [, ]

- Acidity: The presence of both electron-withdrawing groups makes 4-methyl-2-nitrophenol more acidic than phenol. []

- Hydrogen Bonding: The hydroxyl and nitro groups can participate in both intra- and intermolecular hydrogen bonding, influencing the compound's physical properties and interactions. [, ]

Q9: What are the main reactions that form 4-methyl-2-nitrophenol?

A9: 4-Methyl-2-nitrophenol can be formed through several reactions:

- Nitration of Cresols: The nitration of p-cresol with nitric acid in sulfuric acid can produce 4-methyl-2-nitrophenol, primarily via an ipso attack followed by rearrangement. [, ]

- Reaction of Toluene Oxides with Nitrogen Dioxide: 4-Methylbenzene oxide reacts with nitrogen dioxide in the air to yield 4-methyl-2-nitrophenol. []

Q10: Does the pH of the environment affect the behavior of 4-methyl-2-nitrophenol?

A10: Yes, the pH influences the partitioning of 4-methyl-2-nitrophenol between the aqueous and gas phases, which in turn affects its degradation pathways. []

Q11: What analytical methods are commonly used to measure 4-methyl-2-nitrophenol in environmental samples?

A11: Several analytical techniques are employed to quantify 4-methyl-2-nitrophenol:

- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing 4-methyl-2-nitrophenol in environmental samples after derivatization, often with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MtBSTFA). [, ]

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 4-methyl-2-nitrophenol and its isomers in mixtures. [, ]

- Solid-Phase Microextraction (SPME): A sample preparation technique often coupled with GC-MS for analyzing trace levels of 4-methyl-2-nitrophenol in water samples. []

Q12: Are there any applications for 4-methyl-2-nitrophenol based on its chemical properties?

A12: While 4-methyl-2-nitrophenol itself might not have direct applications, it serves as a crucial building block in synthesizing various derivatives. For example, it's used in the synthesis of easily rinsable reactive dyes and novel benzo[b]furan derivatives with potential antimicrobial properties. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)